molecular formula C21H15N3O2S2 B2760013 (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile CAS No. 691883-96-2

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile

Cat. No.: B2760013
CAS No.: 691883-96-2
M. Wt: 405.49
InChI Key: PZTPBWXUCCELGI-QGOAFFKASA-N
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Description

The compound (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile features a hybrid heterocyclic scaffold combining imidazo[2,1-b]thiazole and α,β-unsaturated nitrile moieties. Key structural attributes include:

  • Imidazo[2,1-b]thiazole core: A fused bicyclic system known for its role in kinase inhibition and anticancer activity .
  • (2E)-Prop-2-enenitrile: A conjugated nitrile system that may facilitate electron-deficient interactions with biological targets .

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c1-15-7-9-16(10-8-15)20-19(24-11-12-27-21(24)23-20)13-18(14-22)28(25,26)17-5-3-2-4-6-17/h2-13H,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPBWXUCCELGI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, and the final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The imidazo[2,1-b][1,3]thiazole ring may also play a role in binding to specific receptors or interacting with nucleic acids. The exact mechanism would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Functional Group Variations

Imidazo[2,1-b]thiazole Derivatives

Compounds 27c, 27d, and 27e () share the imidazo[2,1-b]thiazole core but differ in substituents:

  • Sulfonamide groups : Compound 27c (4-fluoro-benzenesulfonamide) and 27d (4-methyl-benzenesulfonamide) demonstrate that sulfonyl groups enhance solubility and target binding .
  • Hydroxyphenyl vs.
  • Biological activity: These analogs exhibit pan-RAF inhibitory activity (IC₅₀ = 1–10 nM) and in vivo anti-melanoma efficacy, suggesting the target compound could share similar mechanisms .
Thiazole-α,β-Unsaturated Systems

describes (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, which shares the α,β-unsaturated system but replaces nitrile with a ketone. Key differences:

  • Nitrile vs. ketone : The nitrile group in the target compound may enhance electrophilicity, favoring covalent binding or dipole interactions compared to the ketone’s hydrogen-bonding capability .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) LogP* (Predicted)
Target Compound Imidazo[2,1-b]thiazole Benzenesulfonyl, 4-methylphenyl ~450 (estimated) N/A ~3.5
27c () Imidazo[2,1-b]thiazole 4-Fluoro-benzenesulfonamide 567.62 70–71 2.8
(E)-3-(4-Methylphenyl)-... () Thiazole + α,β-unsaturated 4-Methylphenyl, ketone 257.34 N/A 2.1
Compound Purine + benzothiazole Prop-2-enenitrile 485.55 N/A 3.9

*LogP estimated using fragment-based methods.

  • Solubility : The benzenesulfonyl group in the target compound likely improves aqueous solubility compared to ’s ketone derivative .

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile , with the CAS number 691883-96-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a thiazole and imidazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C21H15N3O2S2C_{21}H_{15}N_{3}O_{2}S_{2}, with a molar mass of 405.49 g/mol . It features a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H15N3O2S2
Molar Mass405.49 g/mol
CAS Number691883-96-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and imidazole rings. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to imidazo[2,1-b][1,3]thiazole derivatives. For instance, a related series demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL . The presence of specific substituents in the aromatic rings was found to enhance this activity.

Anticancer Potential

Compounds containing imidazo[2,1-b][1,3]thiazole structures have shown promise in anticancer research. A study indicated that certain derivatives exhibited selective inhibition against various cancer cell lines, suggesting potential for development as anticancer agents . The mechanism often involves induction of apoptosis in cancer cells through modulation of signaling pathways.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes. For example, derivatives have shown selective inhibition against carbonic anhydrase (CA) isoforms, particularly hCA II. This isoform plays a critical role in tumor progression and could be targeted for cancer therapy . The inhibition constants (K_i) ranged from 57.7 to 98.2 µM , indicating moderate potency.

Case Studies

Several studies have highlighted the biological activity of imidazo[2,1-b][1,3]thiazole derivatives:

  • Anti-Tuberculosis Activity : A series of compounds were synthesized and tested against Mycobacterium tuberculosis, with several showing potent activity .
  • Cytotoxicity Studies : Compounds were evaluated for cytotoxic effects on normal cell lines alongside their antimicrobial activities, revealing low toxicity profiles which are favorable for therapeutic use .
  • Enzyme Inhibition Profiles : Compounds were screened against multiple CA isoforms, demonstrating selective inhibition that could be leveraged in drug design .

Q & A

Q. What are the key considerations for synthesizing (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile?

The synthesis involves multi-step reactions, including:

  • Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution under mild acidic conditions (e.g., using triethylamine as a base) .
  • Thiazole Ring Formation : Cyclization of imidazo[2,1-b][1,3]thiazole precursors using catalysts like palladium or copper to ensure regioselectivity .
  • Ene-nitrile Formation : Knoevenagel condensation between aldehyde intermediates and nitrile derivatives, optimized at 60–80°C in DMF or acetonitrile . Key challenges include avoiding over-oxidation of sulfonyl groups and controlling stereochemistry (E/Z selectivity) during ene-nitrile formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, imidazo-thiazole protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–500) and rule out side products .
  • Elemental Analysis : CHNS data should match theoretical values within ±0.3% deviation . Discrepancies in spectral data may indicate incomplete purification or stereoisomeric mixtures .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

Contradictions often arise from:

  • Dynamic Exchange Effects : Rotameric states of the benzenesulfonyl group can cause splitting inconsistencies. Use variable-temperature NMR to stabilize conformers .
  • Residual Solvent Peaks : DMF or acetonitrile traces in crude samples may overlap with aromatic signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Diastereomeric Impurities : Chiral HPLC with a C18 column and methanol/water mobile phase can separate stereoisomers .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Palladium(II) acetate improves imidazo-thiazole cyclization yields (80–85%) compared to copper catalysts (60–70%) .
  • Solvent Optimization : Replacing DMF with dimethyl sulfoxide (DMSO) reduces side reactions during sulfonylation .
  • Microwave-Assisted Synthesis : Reduces reaction time for Knoevenagel condensation from 12 hours to 2 hours at 100°C .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular Docking : Predict interactions with biological targets (e.g., kinases, cytochrome P450) using software like AutoDock Vina. Focus on the ene-nitrile moiety’s electron-deficient nature for hydrogen bonding .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with antimicrobial or anticancer activity .

Contradiction Analysis

Conflicting reports on the compound’s solubility (e.g., DMSO vs. ethanol) may stem from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous phases .

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